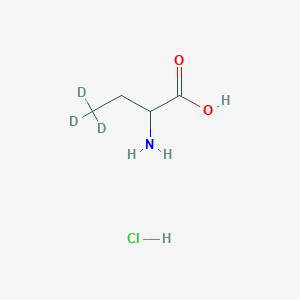
rac-2-Aminobutyric Acid-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-2-Aminobutyric Acid-d3 Hydrochloride: is a deuterium-labeled compound, specifically a stable isotope of 2-aminobutyric acid. This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling allows for the tracking and quantification of the compound in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Aminobutyric Acid-d3 Hydrochloride typically involves the incorporation of deuterium into the 2-aminobutyric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: rac-2-Aminobutyric Acid-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, rac-2-Aminobutyric Acid-d3 Hydrochloride is used as a tracer in reaction mechanisms and kinetic studies. The deuterium labeling allows for precise tracking of the compound in complex reactions.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium label helps in understanding the role of 2-aminobutyric acid in various biological processes.
Medicine: In medical research, this compound is used in drug development and pharmacokinetic studies. The deuterium labeling provides insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. The stable isotope labeling helps in optimizing production methods and improving product quality .
作用機序
The mechanism of action of rac-2-Aminobutyric Acid-d3 Hydrochloride involves its incorporation into biochemical pathways where 2-aminobutyric acid is a substrate. The deuterium labeling allows for the tracking of the compound through these pathways, providing insights into its role and interactions. The molecular targets and pathways involved include various enzymes and metabolic processes that utilize 2-aminobutyric acid .
類似化合物との比較
2-Aminobutyric Acid: The non-deuterated form of the compound.
2-Aminoisobutyric Acid: A structural isomer with different biochemical properties.
3-Aminobutyric Acid: A positional isomer with the amino group on the third carbon.
Uniqueness: rac-2-Aminobutyric Acid-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and quantification, making it a valuable tool in various scientific studies .
特性
分子式 |
C4H10ClNO2 |
|---|---|
分子量 |
142.60 g/mol |
IUPAC名 |
2-amino-4,4,4-trideuteriobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/i1D3; |
InChIキー |
AMMBUJFMJOQABC-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])CC(C(=O)O)N.Cl |
正規SMILES |
CCC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


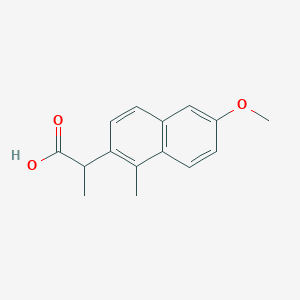
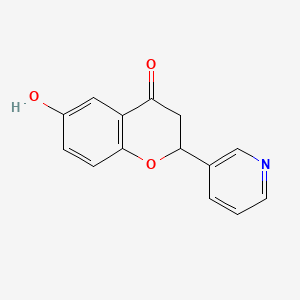
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)

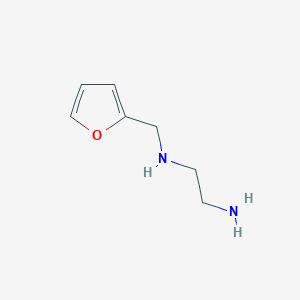
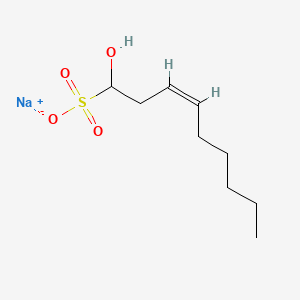
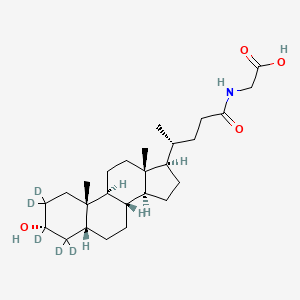

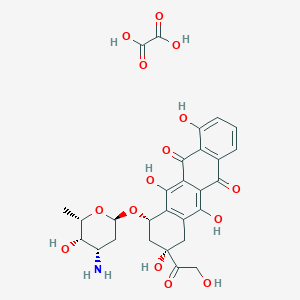
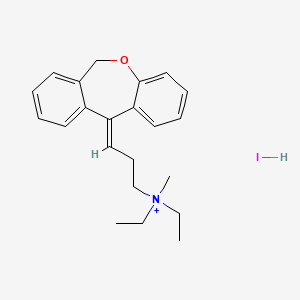
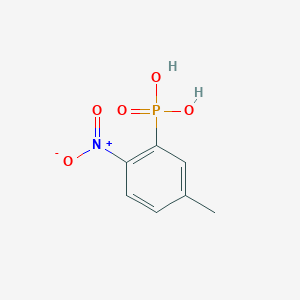
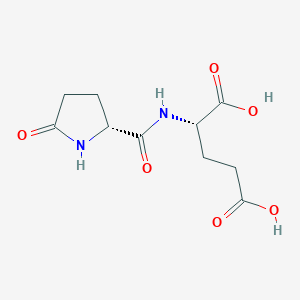
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
